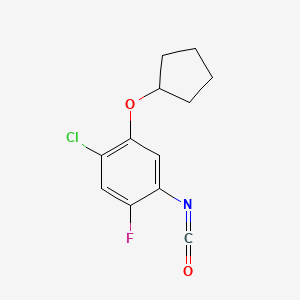

4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate

货号 B8684512

分子量: 255.67 g/mol

InChI 键: WOLIEQSETJAFDZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05391807

Procedure details

Triethylamine (40 ml) was gradually dropwise added to a toluene solution (10 liters) containing 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate (4.0 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.4 kg, purity about 90%, 18.4 mol), as put in a 20-liter stainless steel vessel, with cooling in an ice-water bath, in such a way that the temperature of the reaction solution did not rise. The whole was stirred for 2 hours at the determined temperature until the starting materials disappeared by TLC. Next, after addition of potassium carbonate (200 g, 1.45 mol), the reaction mixture was heated in a water bath (100° C.) for 4 hours with stirring with removing the methanol formed therefrom through a distillation device equipped to the reactor. After reaction, the reaction mixture was washed with 1N hydrochloric acid (10 liters) and 1N sodium hydroxide (10 liters) and further with 1N hydrochloric acid (10 liters). The toluene layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation under reduced pressure, and hexane of about a half of the oily product formed was added to the oily product formed. This was then allowed to stand at room temperature for a while. A whitish yellow solid precipitated out, which was taken out by filtration and well dried to obtain 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (4.19 kg, 11.8 mol). Yield: 75.7%. Spectral data and other data of the product are those as shown in Example 27.

Quantity

4 kg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.[F:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([O:16][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:11][C:10]=1[N:22]=[C:23]=[O:24].[OH:25][CH:26]([C:31]([CH3:33])=[CH2:32])[C:27]([O:29]C)=O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[F:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([O:16][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:11][C:10]=1[N:22]1[C:27](=[O:29])[C:26](=[C:31]([CH3:33])[CH3:32])[O:25][C:23]1=[O:24] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

4 kg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N=C=O

|

|

Name

|

|

|

Quantity

|

2.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)OC)C(=C)C

|

Step Three

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The whole was stirred for 2 hours at the determined temperature until the starting materials

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as put in a 20-liter stainless steel vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice-water bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with removing the methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through a distillation device equipped to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction mixture was washed with 1N hydrochloric acid (10 liters) and 1N sodium hydroxide (10 liters) and further with 1N hydrochloric acid (10 liters)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The toluene layer was dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by distillation under reduced pressure, and hexane of about a half of the oily product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the oily product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at room temperature for a while

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A whitish yellow solid precipitated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which was taken out by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

well dried

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N1C(OC(C1=O)=C(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 11.8 mol | |

| AMOUNT: MASS | 4.19 kg | |

| YIELD: PERCENTYIELD | 75.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |